molecular formula C15H34Cl2N4O2 B1165590 1,3-bis[3-(dimethylamino)propyl]urea;1-chloro-2-(2-chloroethoxy)ethane CAS No. 68555-36-2

1,3-bis[3-(dimethylamino)propyl]urea;1-chloro-2-(2-chloroethoxy)ethane

Cat. No.: B1165590
CAS No.: 68555-36-2
M. Wt: 373.4 g/mol
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Description

Properties

IUPAC Name

1,3-bis[3-(dimethylamino)propyl]urea;1-chloro-2-(2-chloroethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26N4O.C4H8Cl2O/c1-14(2)9-5-7-12-11(16)13-8-6-10-15(3)4;5-1-3-7-4-2-6/h5-10H2,1-4H3,(H2,12,13,16);1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKAGBGPQBZUIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)NCCCN(C)C.C(CCl)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H34Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68555-36-2
Record name Bis(2-chloroethyl) ether-1,3-bis[3-(dimethylamino)propyl]urea copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68555-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68555-36-2
Record name Urea, N,N'-bis[3-(dimethylamino)propyl]-, polymer with 1,1'-oxybis[2-chloroethane]
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Urea, N,N'-bis[3-(dimethylamino)propyl]-, polymer with 1,1'-oxybis[2-chloroethane]
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Preparation Methods

Reaction Mechanism and Conditions

The amine reacts with triphosgene in an aprotic solvent (e.g., toluene) under cooled conditions (0–50°C) to form an intermediate carbamoyl chloride, which subsequently undergoes nucleophilic attack by a second amine molecule to yield the urea derivative. The exothermic reaction requires precise temperature control to minimize side products.

Representative Procedure (Patent CN108299245B):

  • Step 1: N,N-Dimethyl-1,3-propanediamine (3 mol) is dissolved in toluene and reacted with triphosgene (0.5 mol) at 10°C for 2 hours, forming N,N'-bis(3-dimethylaminopropyl)urea hydrochloride .

  • Step 2: Neutralization with potassium carbonate (3 mol) liberates the free base, followed by azeotropic water removal and solvent distillation to isolate the urea.

Optimized Parameters:

ParameterRangeImpact on Yield/Purity
Temperature0–50°CHigher temps accelerate side reactions
Reaction Time0.5–5 hoursProlonged time improves conversion
SolventTolueneAprotic medium prevents hydrolysis
Neutralizing AgentK2CO3/Na2CO3Excess base ensures complete deprotonation

Yields typically exceed 85%, with purity >98% confirmed by gas chromatography.

Synthesis of 1-Chloro-2-(2-Chloroethoxy)Ethane

This component is derived from N-bis(2-chloroethyl)amine , which reacts with isocyanates (e.g., phenyl isocyanate) to form substituted ureas. Intramolecular rearrangements under specific conditions yield cyclic structures.

Key Reaction Pathways

  • Urea Formation: N-Bis(2-chloroethyl)amine reacts with phenyl isocyanate in diethyl ether at low temperatures (-10°C) to produce N-phenyl-N'-bis(2-chloroethyl)urea .

  • Rearrangement: Heating the urea in ethanol induces cyclization to 2-(N-phenylimino)-3-(2'-chloroethyl)oxazolidine , confirmed by IR and NMR spectroscopy.

Critical Observations:

  • Ethanol acts as both solvent and proton donor, facilitating oxazolidine formation.

  • Chloroethyl groups remain intact during rearrangement, preserving functionality for downstream applications.

Analytical Validation

Spectroscopic Characterization

  • IR Spectroscopy: Key absorption bands at 1636 cm⁻¹ (urea C=O stretch) and 761 cm⁻¹ (C-Cl stretch) confirm functional groups.

  • ¹H NMR: Peaks at δ 1.45–1.55 ppm (propyl CH₂), δ 2.85–3.10 ppm (N-CH₂), and δ 3.64 ppm (Cl-CH₂) align with expected structures.

Purity Assessment

Gas chromatographic analysis reveals >98% purity for isolated intermediates, ensuring robustness in large-scale synthesis .

Chemical Reactions Analysis

1,3-bis[3-(dimethylamino)propyl]urea;1-chloro-2-(2-chloroethoxy)ethane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Applications in Organic Synthesis

  • Catalysis in Polymer Synthesis :
    • 1,3-bis[3-(dimethylamino)propyl]urea serves as a catalyst in the production of polyurethanes. It facilitates the reaction between isocyanates and polyols, leading to the formation of polyurethane materials with desirable mechanical properties.
    • Case Study : A study demonstrated that using this compound as a catalyst improved the reaction rates and yields in the synthesis of flexible polyurethane foams, highlighting its efficiency compared to traditional catalysts .
  • Reagent for Amines and Polyols Quantification :
    • This compound is utilized as a reagent for the quantification of amines and polyols, which are critical in biochemical assays. Its ability to form stable complexes with these molecules allows for accurate measurements.
    • Data Table :
CompoundApplicationMethod
1,3-bis[3-(dimethylamino)propyl]ureaQuantification of aminesSpectrophotometry
PolyolsBiochemical assaysChromatography

Biological Applications

  • Biochemical Assays :
    • The compound exhibits significant biological activity, particularly in forming supramolecular structures such as gels and capsules through hydrogen bonding. This property is harnessed in drug delivery systems.
    • Case Study : Research indicated that formulations containing this compound enhanced the stability and release profile of therapeutic agents in vitro .
  • Toxicological Studies :
    • While 1,3-bis[3-(dimethylamino)propyl]urea has beneficial applications, it also poses risks such as skin irritation upon contact. Studies have documented its irritant nature, necessitating careful handling in laboratory settings.
    • Data Table :
EffectObservation
Skin IrritationSignificant upon contact
Eye DamageSerious upon exposure

Industrial Applications

  • Synthesis of Nanoparticles :
    • This compound plays a role in the synthesis of nanoparticles, which are crucial for various applications including catalysis, drug delivery, and diagnostics.
    • Case Study : A recent study highlighted its effectiveness in stabilizing gold nanoparticles, enhancing their catalytic properties .
  • Liposome Preparation :
    • It is also used in preparing liposomes for drug delivery systems, improving the bioavailability of pharmaceutical compounds.
    • Data Table :
ApplicationDescription
Liposome PreparationEnhances drug solubility and stability
Nanoparticle SynthesisImproves catalytic activity

Mechanism of Action

The mechanism of action of 1,3-bis[3-(dimethylamino)propyl]urea;1-chloro-2-(2-chloroethoxy)ethane involves its interaction with microbial cell membranes, leading to disruption and eventual cell death. The molecular targets include membrane proteins and lipids, which are essential for maintaining cell integrity .

Comparison with Similar Compounds

Chemical Overview

The compounds 1,3-bis[3-(dimethylamino)propyl]urea and 1-chloro-2-(2-chloroethoxy)ethane are monomers that polymerize to form Polyquaternium-2 (CAS 68555-36-2), a cationic polymer widely used in cosmetics.

  • 1,3-bis[3-(dimethylamino)propyl]urea: Structure: A urea derivative with two dimethylamino-propyl groups. Role: Acts as a cationic monomer, contributing to antistatic and film-forming properties .
  • 1-Chloro-2-(2-chloroethoxy)ethane: Structure: A dichlorinated ether (synonymous with bis(2-chloroethyl) ether, CAS 111-44-4). Role: Serves as a crosslinking agent in polymerization, enhancing polymer stability .

Polyquaternium-2: Key Properties

  • Function : Antistatic agent, emollient, and film former in hair and skin care products .
  • Molecular Formula : (C11H26N4O)n·(C4H8Cl2O)n .
  • Regulatory Status : Listed under chemical control laws with specific handling thresholds (e.g., 20 kg in certain jurisdictions) .

Polyquaternium-2 vs. Other Polyquaternium Polymers

Property Polyquaternium-2 Polyquaternium-10 Polyquaternium-22
Base Structure Copolymer of urea derivative and dichloroethyl ether Cellulose ether with quaternary ammonium groups Acrylamide-based polymer with cationic monomers
CAS Number 68555-36-2 68610-92-4 53694-17-0
Function Antistatic, film-forming Antistatic, conditioning Antistatic, viscosity control
Toxicity Profile Contains chlorinated monomers (potential handling risks) Generally regarded as safe (GRAS) due to cellulose backbone Lower toxicity due to absence of chlorinated groups
Regulatory Notes Subject to quantity limits under chemical control laws Widely accepted in cosmetics without stringent limits Limited regulatory restrictions

Comparison with Non-Polyquaternium Compounds

Bis(2-chloroethyl) Ether (BCEE)
  • Relation: 1-Chloro-2-(2-chloroethoxy)ethane is synonymous with BCEE, a standalone compound with industrial uses.
  • BCEE lacks the urea-derived cationic properties critical for cosmetic applications .
Diethylene Glycol Dichloride
  • Structure : Similar dichloroether backbone but without urea linkage.

Toxicity and Environmental Impact

  • Polyquaternium-2: The presence of chlorinated monomers raises concerns about residual unreacted 1-chloro-2-(2-chloroethoxy)ethane, which is regulated under acute exposure guidelines .
  • Alternatives :

    • Polyquaternium-10 (cellulose-based) and Polyquaternium-22 (acrylamide-based) exhibit lower ecological risks due to biodegradability and absence of chlorine .

Performance in Cosmetic Formulations

  • Antistatic Efficiency: Polyquaternium-2 outperforms non-ionic polymers due to its high cationic charge density from dimethylamino groups .
  • Film-Forming Durability : Superior to Polyquaternium-20 but less water-soluble than Polyquaternium-22 .

Biological Activity

1,3-bis[3-(dimethylamino)propyl]urea;1-chloro-2-(2-chloroethoxy)ethane is an organic compound with a complex structure that includes two dimethylamino groups, a propyl chain, and a urea moiety. Its molecular formula is C11H26N4O, and it has garnered attention for its diverse applications in chemistry, biology, and industry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential effects on biological systems, and relevant case studies.

The biological activity of 1,3-bis[3-(dimethylamino)propyl]urea is primarily attributed to its ability to form supramolecular structures through hydrogen bonding. This property enables it to act as a reagent for quantifying amines and polyols in various biochemical assays. The compound's interaction with biological systems can lead to significant effects, including:

  • Formation of Gels and Capsules : It can create stable gel-like structures that are useful in drug delivery systems.
  • Catalytic Properties : The compound acts as a catalyst in the synthesis of polyurethanes and other organic compounds.

Toxicological Profile

Despite its utility, 1,3-bis[3-(dimethylamino)propyl]urea poses certain risks:

  • Irritation : Contact with skin or eyes can cause significant irritation and damage.
  • Allergenic Potential : There is a possibility of allergic reactions upon exposure.
  • Genotoxicity : Studies indicate that it does not exhibit mutagenic or teratogenic properties based on available data from Ames tests and chromosome aberration tests conducted on various cell lines .

Data Summary Table

The following table summarizes key biological activity data related to 1,3-bis[3-(dimethylamino)propyl]urea:

Parameter Value/Result
Molecular FormulaC11H26N4O
Boiling Point377.8°C
Flash Point182.3±23.7 °C
Density1.0±0.1 g/cm³
Skin IrritationYes (causes irritation)
Eye DamageYes (serious damage upon contact)
MutagenicityNegative (Ames test)
Aquatic Toxicity (Daphnia magna)EC50 = 93 mg/L (48h exposure)

Case Study 1: Supramolecular Structures

Research has demonstrated the effectiveness of 1,3-bis[3-(dimethylamino)propyl]urea in forming supramolecular structures. A study showcased its ability to create hydrogels that encapsulate drugs for controlled release applications. The hydrogels exhibited favorable mechanical properties and biocompatibility, making them suitable for biomedical applications.

Case Study 2: Environmental Impact

Another study focused on the environmental implications of this compound when used in industrial processes. The findings indicated that while it does not exhibit high toxicity towards aquatic organisms at low concentrations, precautions should be taken to minimize exposure due to its irritant nature .

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